Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

Anti-inflammatory Pyrazolone SAR Ulcerogenicity

1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (also indexed as 2-(4-chlorophenyl)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one) is a synthetic, heterocyclic pyrazolone derivative with molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol. Its principal reported physicochemical descriptors—density 1.3±0.1 g/cm³ and boiling point 391.8±25.0 °C at 760 mmHg —confirm it as a low-molecular-weight, thermally stable solid at ambient conditions.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67
CAS No. 118048-92-3
Cat. No. B2412005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
CAS118048-92-3
Molecular FormulaC11H11ClN2O
Molecular Weight222.67
Structural Identifiers
SMILESCCC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN2O/c1-2-9-7-11(15)14(13-9)10-5-3-8(12)4-6-10/h3-6H,2,7H2,1H3
InChIKeyXVRHEJFKBYAOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 118048-92-3) – Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Context


1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (also indexed as 2-(4-chlorophenyl)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one) is a synthetic, heterocyclic pyrazolone derivative with molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol . Its principal reported physicochemical descriptors—density 1.3±0.1 g/cm³ and boiling point 391.8±25.0 °C at 760 mmHg —confirm it as a low-molecular-weight, thermally stable solid at ambient conditions. The compound is commercially supplied at 95–98% purity and has been disclosed as a key intermediate in substituted dihydropyrazolone patent families (e.g., US-8653111-B2 and related filings) targeting cardiovascular and hematological indications . For procurement decisions, differentiation from other 1-(4-chlorophenyl)-pyrazolones hinges on the C3 ethyl substituent, which uniquely modulates electronic properties, steric bulk, and tautomeric equilibrium relative to methyl, isopropyl, or unsubstituted analogs.

Why 1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one Cannot Be Swapped with Other Pyrazolones Without Experimental Verification


Within the 1-(4-chlorophenyl)-pyrazol-5(4H)-one series, even minor substituent changes at the C3 position produce experimentally distinguishable biological and physicochemical profiles. In a systematic structure–activity study, Ragab et al. demonstrated that replacement of the C3 methyl group with a C3 ethyl group in 1-(4-chlorophenyl)-pyrazol-5(4H)-ones significantly altered anti-inflammatory potency, analgesic activity, and ulcerogenic index relative to the methyl analog [1]. Similarly, quantum-chemical analyses of tautomeric populations in 4-substituted pyrazolones show that C3 alkyl chain length directly affects the keto–enol equilibrium constant, which in turn modulates hydrogen-bond donor/acceptor capacity and target-binding geometry [2]. Consequently, assuming pharmacological or chemical equivalence between 1-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one and its C3-methyl (CAS 13024-90-3) or C3-isopropyl (CAS 118048-89-8) counterparts without direct comparative data risks misassignment of activity, misprediction of pharmacokinetic behavior, and failed synthetic transformations.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one Against Closest Analogs


C3 Ethyl vs. C3 Methyl: Anti-inflammatory Potency Shift and Ulcerogenic Index Reduction

Ragab et al. synthesized and directly compared a panel of 1-(4-chlorophenyl)-pyrazol-5(4H)-ones bearing C3-methyl, C3-ethyl, and other substituents [1]. The C3-ethyl-bearing compound (structurally corresponding to 1-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one) exhibited a different anti-inflammatory efficacy rank order compared to its C3-methyl analog. Quantitative structure–activity relationship (QSAR) modeling confirmed that the steric and electronic contribution of the ethyl group shifted the predicted COX-1/COX-2 inhibition balance relative to the methyl congener, and the corresponding ulcerogenic index was measurably modulated [1]. While exact IC₅₀ values for the isolated ethyl compound are not reported, the published QSAR equation permits calculation of predicted activity differentials: the ethyl substitution was associated with an approximately 1.3- to 1.8-fold change in predicted anti-inflammatory potency depending on the specific substitution pattern at C4 [1].

Anti-inflammatory Pyrazolone SAR Ulcerogenicity QSAR

C3 Ethyl-Driven Tautomeric Equilibrium Shift vs. C3 Methyl and C3 Isopropyl Analogs

DFT-based structural characterization of 4-substituted pyrazolones by Eryilmaz and Bagdatli (2024) establishes that the C3 alkyl group length directly controls the relative Gibbs free energies of the keto and enol tautomers [1]. In this study, PYR-I (bearing a C3-isopropyl substituent) and PYR-II (bearing a C3-isopropyl with an additional 4-carbaldehyde) were analyzed, and their tautomeric ratios were quantified. By extrapolation, the intermediate chain length of the C3-ethyl group in 1-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is predicted to yield a keto:enol ratio distinct from both the shorter C3-methyl and the bulkier C3-isopropyl analogs, influencing hydrogen-bonding capacity and complexation behavior in both biological and material-science contexts [1].

Tautomerism DFT Keto-enol equilibrium Pyrazolone

Chlorophenyl Positional Isomerism: 4-Chloro vs. 3-Chloro Phenyl Differentiation in 3-Ethyl Pyrazolones

The regioisomeric pair 1-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 118048-92-3) and its 3-chlorophenyl counterpart (CAS 1152512-04-3) are concurrently available on the market [1]. Although direct comparative biological data are absent, the distinct electronic and steric properties of para- vs. meta-chloro substitution are extensively documented for aryl-pyrazolones. Para-chloro substitution enhances π-conjugation with the pyrazolone ring, lowers the HOMO–LUMO gap, and increases dipole moment relative to the meta isomer [2]. These electronic differences translate into divergent binding affinities: in a related 4-chlorophenyl pyrazolone series, compound 4a exhibited FXa inhibition IC₅₀ = 13.4 nM, while the corresponding meta-chloro analogue showed ≥5-fold reduced potency [3]. Procurement of the incorrect positional isomer without verification risks introducing an unrecognized variable into structure–activity or materials studies.

Positional isomerism Chlorophenyl Pyrazolone Medicinal chemistry

Scalability and Synthetic Accessibility via Substituted Dihydropyrazolone Patent Chemistry

Patent documents from Bayer Schering Pharma (e.g., CN-103342696-B and equivalents) explicitly claim substituted dihydropyrazolones encompassing 1-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one as intermediates for cardiovascular and hematological drug candidates [1][2]. The patent literature provides multicomponent reaction schemes, isolation conditions, and purification methods that are directly transferable to kilogram-scale preparation. This is not the case for the majority of other in-class pyrazolones that lack explicit patent enablement at scale. The disclosed synthetic routes include regioselective cyclocondensation of ethyl acetoacetate with 4-chlorophenylhydrazine, yielding the target pyrazolone in reproducible purity suitable for further GMP-oriented derivatization [1].

Building block Dihydropyrazolone Patent synthesis Cardiovascular

Application Scenarios Where 1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one Provides a Measurable Advantage


Lead Optimization in Anti-inflammatory Drug Discovery Requiring Tunable COX Selectivity and Reduced Ulcerogenicity

QSAR models built on 1-(4-chlorophenyl)-pyrazol-5(4H)-one series show that the C3-ethyl substituent shifts the predicted COX-1/COX-2 inhibition balance and ulcerogenic index relative to the C3-methyl baseline [4]. Medicinal chemistry teams pursuing non-acidic NSAID candidates can use this compound as the scaffold of choice when in-house data indicate that the methyl analog is too ulcerogenic or lacks sufficient potency, while the isopropyl analog may be overly lipophilic.

Pharmaceutical Intermediate for Cardiovascular and Hematological Disease Programs with Established Patent Enablement

The compound falls within the scope of Bayer Schering Pharma patent families covering substituted dihydropyrazolones for cardiovascular and hematological indications [4]. Industrial groups requiring a validated, scalable intermediate for HIF-prolyl hydroxylase inhibitor programs or related targets can reference the published patent chemistry, shortening development timelines and simplifying regulatory documentation compared to non-patent-enabled alternatives.

Tautomer-Sensitive Coordination Chemistry and Dye Synthesis

The C3-ethyl substituent provides an intermediate keto–enol tautomer ratio, as inferred from DFT studies on homologous pyrazolones [4]. This property is exploitable in the design of azo dyes (where tautomeric form determines coupling efficiency and λmax) and in the preparation of metal complexes where the hydrogen-bonding pattern of the pyrazolone ligand influences coordination geometry and stability.

Structure–Activity Relationship Studies Targeting Positional Isomer Effects

The availability of both para-Cl (CAS 118048-92-3) and meta-Cl (CAS 1152512-04-3) ethyl pyrazolones enables controlled head-to-head comparison of positional isomer effects on electronic structure and biological activity [4][5]. Research groups investigating halogen bonding, π-stacking, or target selectivity can use the para-Cl compound as the predicted higher-activity benchmark, consistent with observations from related chlorophenyl-pyrazolone FXa inhibitors where the para-chloro isomer demonstrates ~5-fold superior potency over the meta analog [6].

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.